![molecular formula C11H10ClFO B599665 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone CAS No. 178688-43-2](/img/structure/B599665.png)
2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone
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Overview
Description
“2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone” is a chemical compound with the molecular formula C11H10ClFO . It has a molecular weight of 212.65 . The IUPAC name for this compound is 2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.648 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 274.1±25.0 °C at 760 mmHg . The exact mass is 212.040421 . The LogP value is 2.38, indicating its lipophilicity .Scientific Research Applications
Metabolism of Prasugrel : This compound is involved in the biotransformation of prasugrel, an antiplatelet agent. The conversion process includes rapid deesterification followed by cytochrome P450-mediated formation of active metabolites (Rehmel et al., 2006).
Antimycobacterial Activity : Novel hybrid heterocycles containing this compound have been synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis, showing moderate to good activity (Ponnuchamy et al., 2014).
Chiral Intermediate Synthesis : It serves as a key intermediate in synthesizing chiral compounds like Ticagrelor, used for treating acute coronary syndromes. A ketoreductase (KRED) mediated process was developed for transforming this compound into a chiral alcohol (Guo et al., 2017).
Stability Studies : Studies on the stability of related compounds in aqueous solutions have been conducted, providing insights into the degradation mechanisms and by-products (Koichi et al., 1979).
Synthesis of Antioxidant Agents : This compound has been used in synthesizing derivatives with significant antioxidant activity, evaluated using various assays (Pirbasti et al., 2016).
Drug Metabolism Studies : Its role in drug metabolism, particularly in the bioactivation of prasugrel to its pharmacologically active metabolite, has been explored (Hagihara et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-10(11(14)7-5-6-7)8-3-1-2-4-9(8)13/h1-4,7,10H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSSGWBQJBLHJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659203 |
Source
|
Record name | 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone | |
CAS RN |
178688-43-2 |
Source
|
Record name | 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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